molecular formula C12H10O2S B6371202 4-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde CAS No. 1261976-02-6

4-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde

Cat. No.: B6371202
CAS No.: 1261976-02-6
M. Wt: 218.27 g/mol
InChI Key: PAYLLCLDAOMVMD-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, and an aldehyde group on the thiophene ring.

Properties

IUPAC Name

4-(3-hydroxy-5-methylphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-2-9(4-11(14)3-8)10-5-12(6-13)15-7-10/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYLLCLDAOMVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683768
Record name 4-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-02-6
Record name 4-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation reaction of 3-hydroxy-5-methylbenzaldehyde with thiophene-2-carbaldehyde under acidic conditions . Another method includes the use of a halogen dance reaction, where dihalo-substituted thiophenes are used as starting materials .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of large-scale condensation reactions. The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide, is a notable method . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde: Similar structure with the hydroxy and methyl groups on different positions.

    3-Hydroxythiophene-2-carbaldehyde: Lacks the methyl group on the phenyl ring.

    4-Methylthiophene-2-carbaldehyde: Lacks the hydroxy group on the phenyl ring

Uniqueness

4-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .

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